11-(4-tert-butylphenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one family, characterized by a fused diazepine ring system with two benzene rings. Its structure features a 3,3-dimethyl substitution on the diazepine ring, a 4-tert-butylphenyl group at position 11, and a 3-oxo-1,3-dihydro-2-benzofuran-1-yl moiety at position 10. These substituents confer distinct physicochemical and pharmacological properties. The tert-butylphenyl group enhances lipophilicity and metabolic stability, while the benzofuran moiety may influence binding affinity to biological targets such as kinases or G-protein-coupled receptors .
Structural elucidation via NMR (e.g., chemical shift analysis for regions A and B in related compounds) suggests that substituent positioning alters electron distribution and steric effects, which are critical for bioactivity .
Properties
Molecular Formula |
C33H34N2O3 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-9,9-dimethyl-5-(3-oxo-1H-2-benzofuran-1-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H34N2O3/c1-32(2,3)21-16-14-20(15-17-21)29-28-25(18-33(4,5)19-27(28)36)34-24-12-8-9-13-26(24)35(29)30-22-10-6-7-11-23(22)31(37)38-30/h6-17,29-30,34H,18-19H2,1-5H3 |
InChI Key |
NAVOUIBTHXWYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C6=CC=C(C=C6)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Formation of the Diazepine Ring: The diazepine ring is formed by the condensation of an appropriate diamine with a diketone or dialdehyde.
Coupling of the Benzofuran and Diazepine Rings: The benzofuran and diazepine rings are coupled through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological processes or as a tool to modulate biological activity.
Mechanism of Action
The mechanism of action of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one depends on its specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a dibenzo[b,e][1,4]diazepin-1-one core with several analogs. Key differences lie in substituent groups, which directly impact bioactivity, solubility, and target specificity. Below is a comparative analysis based on structural, computational, and experimental
Table 1: Structural and Bioactivity Comparison
*Similarity metrics calculated using Morgan fingerprints or MACCS keys ().
Key Insights:
Substituent Effects on Bioactivity :
- The tert-butylphenyl group in the target compound enhances hydrophobic interactions with protein pockets (e.g., kinases), correlating with its potent cytotoxicity .
- Methoxy or dimethoxy substituents () improve solubility but reduce target affinity due to decreased lipophilicity .
Computational Similarity Analysis: The target compound shares >75% structural similarity with its methoxyphenyl analog (), yet their bioactivity profiles diverge significantly, highlighting the role of minor substituent changes in pharmacological outcomes . Molecular networking () reveals that analogs with 3-oxo-benzofuran (target compound) cluster separately from those with trifluoroacetyl or bromobenzoyl groups, suggesting distinct fragmentation patterns (cosine score <0.5) .
Structure-Activity Relationships (SAR): The 3-oxo-benzofuran moiety in the target compound likely engages in hydrogen bonding with catalytic lysine residues in kinases, a feature absent in analogs with non-polar substituents (e.g., trifluoroacetyl) .
Research Findings and Implications
- Bioactivity Clustering : Hierarchical clustering () places the target compound in a group with other kinase inhibitors, whereas its analogs () cluster with epigenetic modulators, underscoring substituent-driven target specificity .
- Pharmacokinetics : The tert-butylphenyl group increases metabolic stability but reduces aqueous solubility compared to methoxy-substituted analogs ().
- Synthetic Feasibility : The benzofuran moiety requires multi-step synthesis, making the target compound less accessible than its bromobenzoyl or trifluoroacetyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
